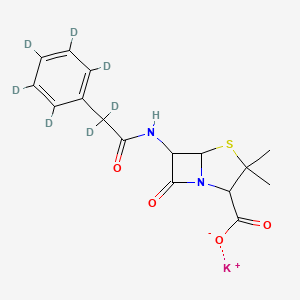
2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound featuring a pyridine ring substituted with chlorine, iodine, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step processes. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the Suzuki–Miyaura coupling reaction makes it a preferred choice for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens (chlorine and iodine) makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can introduce different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the synthesis of agrochemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, making it a valuable pharmacophore .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but lacks the iodine substitution.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of chlorine and iodine.
Uniqueness: The combination of chlorine, iodine, and trifluoromethyl groups in 2-Chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine imparts unique chemical properties, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H3ClF3IN2 |
|---|---|
Molekulargewicht |
322.45 g/mol |
IUPAC-Name |
2-chloro-4-iodo-6-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H3ClF3IN2/c7-5-4(12)2(11)1-3(13-5)6(8,9)10/h1H,12H2 |
InChI-Schlüssel |
CTNJPGRPVCHAHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-(phenylmethylidene)-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342130.png)
![N-(4-acetylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12342133.png)

![2-ethoxy-N-{2-[4-(2-ethoxy-5-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-5-methylbenzene-1-sulfonamide](/img/structure/B12342143.png)
![Benzyl 2-methyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12342144.png)
![(5E)-2-(4-bromophenyl)-5-[(2,5-dimethoxyphenyl)methylidene]-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12342146.png)
![2-(2-Oxo-1-propylindolin-3-ylidene)-6-phenyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342155.png)
![7-oxo-N-[(oxolan-2-yl)methyl]-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B12342164.png)


![1-Benzyl-4,6-bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12342175.png)

![(E)-(3-chlorobenzo[b]thiophen-2-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B12342188.png)
![(2Z)-6-[(3,4-dimethoxyphenyl)methyl]-2-[(4-methoxyphenyl)methylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12342211.png)
